

Mitiglinide in Non-Inferiority Trials: A Statistical Analysis and Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mitiglinide Calcium Hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of non-inferiority trials involving Mitiglinide, a short-acting insulin secretagogue used in the management of type 2 diabetes. By objectively comparing its performance with other oral antidiabetic agents and presenting supporting experimental data, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of Mitiglinide: A Tabular Summary

The following tables summarize the quantitative data from key non-inferiority and comparative clinical trials involving Mitiglinide. These trials primarily evaluate the change in glycated hemoglobin (HbA1c) as the primary efficacy endpoint.

Table 1: Mitiglinide vs. Nateglinide in Patients with Type 2 Diabetes

Parameter	Mitiglinide (10-20 mg three times daily)	Nateglinide (120 mg three times daily)	Intergroup Difference (95% CI)	Non-Inferiority Margin
Change in HbA1c from baseline at 12 weeks	-0.53% ± 1.08%	-0.58% ± 1.04%	0.05% (-0.19, 0.30)	Not explicitly stated, but results fall within the commonly accepted 0.3-0.4% margin for HbA1c. [1] [2]
Change in HbA1c from baseline at 20 weeks	-0.77% ± 1.06%	-0.71% ± 1.12%	-0.06% (-0.31, 0.19)	Not explicitly stated, but results fall within the commonly accepted 0.3-0.4% margin for HbA1c. [1]

Table 2: Mitiglinide + Basal Insulin vs. Voglibose + Basal Insulin in Patients with Type 2 Diabetes

Parameter	Mitiglinide + Basal Insulin	Voglibose + Basal Insulin	Conclusion
Mean decrease in HbA1c from baseline at 20 weeks	-0.9%	-0.7%	Mitiglinide was non-inferior to voglibose.

This was a non-inferiority trial, and the results supported the conclusion of non-inferiority.

Table 3: Mitiglinide/Voglibose Combination vs. Glimepiride in Patients with Type 2 Diabetes

Parameter	Mitiglinide/Voglibose	Glimepiride	p-value
Mean Amplitude of Glycemic Excursions (MAGE)	47.6 ± 18.5 mg/dL	100.6 ± 32.2 mg/dL	<0.001
Mean 24-hour Glucose	8.01 mmol/L	8.24 mmol/L	Not significant

This study highlights the potential benefit of the Mitiglinide/Voglibose combination in reducing glycemic variability compared to glimepiride.

Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for a critical appraisal of the evidence.

Mitiglinide vs. Nateglinide Non-Inferiority Trial (China)

- Study Design: A 20-week, multicenter, double-blind, randomized, parallel-group non-inferiority trial.[\[1\]](#)
- Participants: 291 Chinese patients with type 2 diabetes inadequately controlled by diet and exercise.
- Intervention:
 - Mitiglinide group: 10 mg three times daily for 12 weeks, with a possible increase to 20 mg three times daily thereafter.[\[1\]](#)
 - Nateglinide group: 120 mg three times daily.[\[1\]](#)
- Primary Efficacy Endpoint: Change in HbA1c from baseline at week 20.
- Statistical Analysis: The non-inferiority of mitiglinide to nateglinide was to be concluded if the upper limit of the 95% confidence interval for the difference in the mean change of HbA1c from baseline was less than a pre-specified non-inferiority margin. While the exact margin

was not specified in the available literature, regulatory guidelines from bodies like the FDA and EMA often consider a margin of 0.3% to 0.4% for HbA1c in diabetes trials to be acceptable.[3][4][5] The observed upper limits of the 95% CI at both 12 and 20 weeks (0.30 and 0.19, respectively) fall within this acceptable range.[1]

Mitiglinide + Basal Insulin vs. Voglibose + Basal Insulin Non-Inferiority Trial

- Study Design: A 20-week, randomized, multicenter non-inferiority trial.
- Participants: Patients with type 2 diabetes with HbA1c levels over 7.0%.
- Intervention:
 - Mitiglinide group: 10 mg three times daily concurrently with insulin glargine for 16 weeks after a 4-week basal insulin monotherapy period.
 - Voglibose group: 0.2 mg three times daily concurrently with insulin glargine for 16 weeks after a 4-week basal insulin monotherapy period.
- Primary Efficacy Endpoint: Mean decrease in HbA1c from baseline at 20 weeks.
- Statistical Analysis: The study was designed to assess the non-inferiority of the mitiglinide combination compared to the voglibose combination.

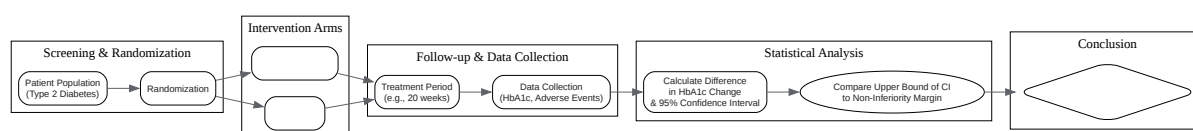
Mitiglinide/Voglibose Combination vs. Glimepiride Comparative Trial

- Study Design: A multicenter, open-label, randomized, crossover study.
- Participants: Hospitalized patients with type 2 diabetes.
- Intervention:
 - Mitiglinide/Voglibose group: 10 mg mitiglinide and 0.2 mg voglibose administered three times daily for 5 days.
 - Glimepiride group: 2 mg administered once daily for 5 days.

- Co-primary Endpoints: Reactive hyperemia index (RHI) and mean amplitude of glycemic excursions (MAGE), measured by reactive hyperemia peripheral arterial tonometry and continuous glucose monitoring.
- Statistical Analysis: A linear mixed-effects model was used to analyze the measured values.

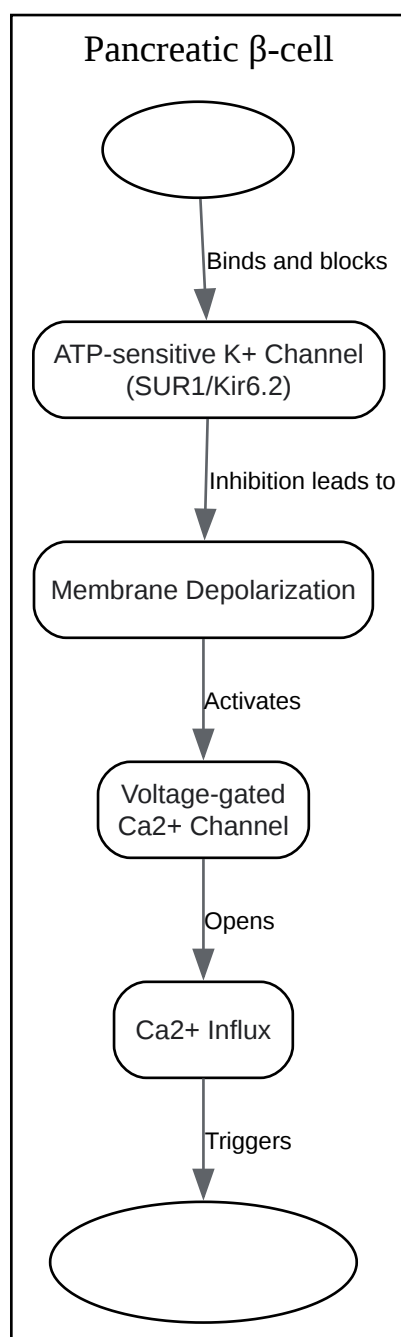
Visualizing Methodologies and Pathways

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.



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Caption: Workflow of a typical non-inferiority trial for Mitiglinide.



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Caption: Signaling pathway of Mitiglinide in pancreatic β -cells.

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